molecular formula C9H11NO B2621137 1-(Pyridin-2-yl)but-3-en-1-ol CAS No. 17285-57-3

1-(Pyridin-2-yl)but-3-en-1-ol

Cat. No.: B2621137
CAS No.: 17285-57-3
M. Wt: 149.193
InChI Key: CITJKEXGKDUPEL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)but-3-en-1-ol is an organic compound that features a pyridine ring attached to a butenol chain This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base such as sodium hydride. This reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-2-yl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)but-3-en-1-ol
  • 1-(Pyridin-4-yl)but-3-en-1-ol
  • 1-(Pyridin-2-yl)prop-2-en-1-ol

Uniqueness: 1-(Pyridin-2-yl)but-3-en-1-ol is unique due to the position of the pyridine ring and the length of the butenol chain. This structure provides distinct reactivity and binding properties compared to its analogs. The position of the nitrogen in the pyridine ring can significantly influence the compound’s electronic properties and reactivity .

Properties

IUPAC Name

1-pyridin-2-ylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJKEXGKDUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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